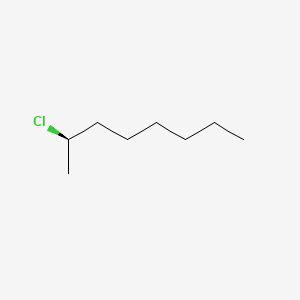

(-)-2-Chlorooctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18651-57-5 |

|---|---|

Molecular Formula |

C8H17Cl |

Molecular Weight |

148.67 g/mol |

IUPAC Name |

(2R)-2-chlorooctane |

InChI |

InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1 |

InChI Key |

HKDCIIMOALDWHF-MRVPVSSYSA-N |

Isomeric SMILES |

CCCCCC[C@@H](C)Cl |

Canonical SMILES |

CCCCCCC(C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (-)-2-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-2-Chlorooctane, the (R)-enantiomer of 2-chlorooctane (B146373), is a chiral alkyl halide of interest in various chemical and pharmaceutical research areas. Its stereochemistry plays a crucial role in its interactions with other chiral molecules, making a thorough understanding of its physical properties essential for applications in asymmetric synthesis, stereoselective reactions, and as a chiral building block in drug development. This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by experimental methodologies and conceptual diagrams.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, purification, and application in experimental settings. While data for the specific (-)-enantiomer is limited in some cases, the properties of the racemic mixture provide a valuable baseline. It is a general principle that enantiomers share identical physical properties such as boiling point, melting point, density, and refractive index, differing only in their interaction with plane-polarized light.

Quantitative Data Summary

The following tables summarize the key physical properties of 2-chlorooctane. Data for the racemic mixture is most commonly reported, and it is expected that the values for this compound are identical, with the exception of optical rotation.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇Cl | [1][2] |

| Molecular Weight | 148.67 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Property | Value | Temperature (°C) | Pressure (atm) | Source(s) |

| Boiling Point | 171.9 - 178 °C | 1 | [1][3][4][5] | |

| Melting Point | -41.9 to -71.0 °C | 1 | [3][4] | |

| Density | 0.8658 - 0.871 g/cm³ | 20 | 1 | [4][5] |

| Refractive Index (n_D) | 1.4273 | 20 | [4] |

| Property | Value | Conditions | Source(s) |

| Specific Rotation ([α]_D) | Not explicitly found for this compound. It is established that enantiomers exhibit equal and opposite optical rotation. For example, (S)-2-chloropentane has a specific rotation of -12.00°. Therefore, (R)-2-chloropentane would have a specific rotation of +12.00°. It is known that this compound corresponds to the (R)-enantiomer. | Varies with solvent, concentration, temperature, and wavelength. | [6] |

Experimental Protocols

The determination of the physical properties of a chiral compound like this compound relies on established experimental techniques. Below are detailed methodologies for key experiments.

Measurement of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light.

Apparatus: Abbe Refractometer

Procedure:

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the prism surface of the refractometer.

-

Measurement: Close the prism and allow the sample to spread into a thin film. While looking through the eyepiece, adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale.

-

Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as refractive index is temperature-dependent.

Measurement of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is a measure of the extent to which a substance rotates the plane of polarized light.

Apparatus: Polarimeter

Procedure:

-

Solution Preparation: Prepare a solution of known concentration by accurately weighing a sample of this compound and dissolving it in a specific volume of a suitable achiral solvent (e.g., ethanol, chloroform).

-

Blank Measurement: Fill the polarimeter tube with the pure solvent and measure the optical rotation. This value serves as the blank.

-

Sample Measurement: Empty the tube, rinse it with the prepared solution, and then fill it with the solution. Place the tube in the polarimeter and measure the observed optical rotation.

-

Calculation: The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l * c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

Visualizations

Relationship Between Enantiomers and Optical Activity

The defining characteristic that differentiates enantiomers is their opposite effect on plane-polarized light. This relationship is a cornerstone of stereochemistry.

Caption: Relationship between racemic 2-chlorooctane and its enantiomers.

Experimental Workflow for Determining Specific Rotation

The process of measuring the specific rotation of a chiral compound follows a systematic workflow to ensure accuracy and reproducibility.

Caption: Experimental workflow for determining the specific rotation.

Schematic of a Polarimeter

A polarimeter is the instrument used to measure the angle of rotation caused by passing polarized light through an optically active substance.

Caption: A simplified schematic of a polarimeter.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-2-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of (-)-2-chlorooctane. It includes detailed experimental protocols for its synthesis and chiral resolution, and methods for determining its enantiomeric purity, designed to be a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

This compound is a chiral halogenated alkane. Its chemical identity is defined by the following identifiers:

-

IUPAC Name : (R)-2-chlorooctane

-

Molecular Formula : C₈H₁₇Cl[1]

-

SMILES Notation : CCCCCC--INVALID-LINK--Cl

-

InChI Key : HKDCIIMOALDWHF-MRVPVSSYSA-N

The structure consists of an eight-carbon chain with a chlorine atom attached to the second carbon atom. This second carbon is a stereocenter, giving rise to two enantiomers: (R)-2-chlorooctane and (S)-2-chlorooctane. The levorotatory enantiomer, which rotates plane-polarized light in a counter-clockwise direction, is designated as this compound and has the (R) absolute configuration. Its counterpart, the dextrorotatory (+)-2-chlorooctane, has the (S) configuration.

Physicochemical and Stereochemical Data

The following table summarizes the key quantitative data for 2-chlorooctane (B146373). Data for the racemic mixture is provided, with the understanding that the physical properties of the individual enantiomers are very similar, with the exception of the optical rotation, which is equal in magnitude but opposite in sign.

| Property | Value |

| Molecular Weight | 148.67 g/mol [1] |

| Boiling Point (racemate) | 172-173 °C[2] |

| Density (racemate) | 0.8665 g/cm³[3] |

| Melting Point (racemate) | -71.0 °C[3] |

| Specific Rotation of (R)-enantiomer | Value not definitively found in searches, but is levorotatory (-) |

| Specific Rotation of (S)-enantiomer | Value not definitively found in searches, but is dextrorotatory (+) |

Experimental Protocols

Synthesis of (R)-(-)-2-Chlorooctane

The enantioselective synthesis of (R)-(-)-2-chlorooctane can be achieved via the nucleophilic substitution of (S)-(+)-2-octanol with thionyl chloride. This reaction typically proceeds with an inversion of stereochemistry at the chiral center.

Reaction:

(S)-(+)-CH₃(CH₂)₅CH(OH)CH₃ + SOCl₂ → (R)-(-)-CH₃(CH₂)₅CH(Cl)CH₃ + SO₂ + HCl

Experimental Workflow:

Caption: Synthesis of (R)-(-)-2-Chlorooctane.

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with (S)-(+)-2-octanol. An inert solvent such as anhydrous diethyl ether may be added.

-

Addition of Thionyl Chloride: The flask is cooled in an ice bath. Thionyl chloride (1.1 to 1.5 molar equivalents) is added dropwise from the dropping funnel with stirring, maintaining a low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice to quench the excess thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution (to neutralize HCl) and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude (R)-(-)-2-chlorooctane is purified by fractional distillation under reduced pressure.

Chiral Resolution of Racemic 2-Chlorooctane

The separation of a racemic mixture of 2-chlorooctane into its individual enantiomers can be challenging due to their identical physical properties. A common strategy involves derivatization with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated.

Logical Relationship for Chiral Resolution:

Caption: Chiral Resolution of 2-Chlorooctane.

Detailed Methodology (Illustrative Example using a Chiral Amine):

Note: Direct salt formation with 2-chlorooctane is not feasible. This protocol outlines a conceptual pathway involving a precursor that can be derivatized.

-

Derivatization of a Precursor: A suitable precursor to 2-chlorooctane, such as a carboxylic acid derivative that can be converted to the chloride, is reacted with an enantiomerically pure chiral amine (e.g., (R)-(-)-α-phenylethylamine) to form diastereomeric salts.

-

Fractional Crystallization: The mixture of diastereomeric salts is dissolved in a suitable solvent and allowed to crystallize. Due to their different solubilities, one diastereomer will crystallize preferentially.

-

Isolation and Purification: The crystals are isolated by filtration and can be recrystallized to improve diastereomeric purity.

-

Liberation of the Enantiomerically Enriched Precursor: The purified diastereomeric salt is treated with an acid to regenerate the enantiomerically enriched carboxylic acid precursor and the chiral amine.

-

Conversion to this compound: The enantiomerically pure precursor is then converted to (R)-(-)-2-chlorooctane using a suitable chlorinating agent that proceeds with known stereochemistry.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) of a sample of this compound can be determined using chiral gas chromatography (GC).

Experimental Workflow for Chiral GC Analysis:

Caption: Enantiomeric Purity Analysis by Chiral GC.

Detailed Methodology:

-

Sample Preparation: A dilute solution of the 2-chlorooctane sample is prepared in a volatile solvent such as hexane.

-

GC Conditions:

-

Column: A chiral capillary column (e.g., a cyclodextrin-based stationary phase like Rt-βDEXsm).

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperature: Typically set around 220-250 °C.

-

Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 180-200°C) to ensure elution of the enantiomers.

-

Detector: Flame Ionization Detector (FID).

-

-

Analysis: The prepared sample is injected into the GC. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks on the chromatogram.

-

Calculation of Enantiomeric Excess (ee): The area under each peak is integrated. The enantiomeric excess is calculated using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

This technical guide provides a foundational understanding of this compound for its application in scientific research and development. The provided protocols offer a starting point for the synthesis, resolution, and analysis of this chiral molecule. Researchers should note that optimization of these experimental conditions may be necessary for specific applications.

References

An In-depth Technical Guide to (-)-2-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (-)-2-Chlorooctane, including its precise chemical identification, physical and chemical properties, and a detailed experimental protocol for its stereospecific synthesis. This information is intended to support research and development activities where this chiral molecule is of interest.

IUPAC Name and Synonyms

The stereochemistry of this compound is designated as (R) according to the Cahn-Ingold-Prelog priority rules. Therefore, the official IUPAC name is (R)-2-chlorooctane .

This compound is also known by several synonyms, which are often encountered in chemical literature and commercial listings. The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.

Caption: Relationship between the IUPAC name and common synonyms for this compound.

Commonly used synonyms for (R)-2-chlorooctane include:

-

This compound[1]

-

(R)-(-)-2-Chlorooctane[1]

-

(R)-(-)-2-Octyl chloride[1]

-

A more general, non-stereospecific synonym is 2-Octyl chloride.[2][3][4]

Physicochemical Properties

A summary of key quantitative data for 2-chlorooctane (B146373) (racemic mixture, unless otherwise specified) is presented in the table below. These properties are crucial for designing experimental setups, purification procedures, and for computational modeling.

| Property | Value |

| Molecular Formula | C₈H₁₇Cl |

| Molecular Weight | 148.67 g/mol [2] |

| Density | 0.8658 g/cm³ |

| Boiling Point | 171.9 °C[5] |

| Melting Point | -41.9 °C (estimate)[5] |

| Refractive Index | 1.4273[5] |

| Vapor Pressure | 1.69 mmHg at 25 °C[5] |

Stereospecific Synthesis of (R)-(-)-2-Chlorooctane

The synthesis of enantiomerically pure (R)-(-)-2-chlorooctane requires a stereospecific method that controls the configuration at the chiral center. A reliable method involves the nucleophilic substitution of (S)-(+)-2-octanol with inversion of configuration.

Experimental Protocol: Chlorination of (S)-(+)-2-Octanol

This protocol is adapted from a method described for the synthesis of the (S)-(+) enantiomer from the (R)-(-) alcohol, which proceeds with an inversion of configuration via an SN2-like mechanism. To obtain (R)-(-)-2-chlorooctane, the starting material must be (S)-(+)-2-octanol.

Objective: To synthesize (R)-(-)-2-chlorooctane from (S)-(+)-2-octanol using trimethylsilyl (B98337) chloride (TMSCl) and a catalytic amount of bismuth(III) chloride (BiCl₃).

Reaction Scheme:

Caption: Reaction scheme for the synthesis of (R)-(-)-2-Chlorooctane.

Materials:

-

(S)-(+)-2-octanol

-

Trimethylsilyl chloride (TMSCl)

-

Bismuth(III) chloride (BiCl₃)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)

-

Inert gas (e.g., argon or nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Apparatus for purification (e.g., distillation setup or flash chromatography system)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (S)-(+)-2-octanol in the anhydrous solvent.

-

Addition of Catalyst: Add a catalytic amount of bismuth(III) chloride (BiCl₃) to the solution.

-

Addition of Chlorinating Agent: Slowly add trimethylsilyl chloride (TMSCl) to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a stable temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or flash column chromatography to yield pure (R)-(-)-2-chlorooctane.

Expected Outcome: This stereospecific synthesis is expected to yield (R)-(-)-2-chlorooctane with a high enantiomeric excess due to the SN2-like mechanism that inverts the stereochemistry at the chiral center.

References

(-)-2-Chlorooctane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-2-Chlorooctane, systematically known as (R)-2-chlorooctane, is a chiral alkyl halide that serves as a valuable intermediate in stereoselective organic synthesis. Its specific stereochemistry makes it a crucial building block for the synthesis of enantiomerically pure molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the key chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its applications in asymmetric synthesis.

Core Data

Molecular Information and Physical Properties

The fundamental properties of this compound are summarized in the table below. Data for the racemic mixture of 2-chlorooctane (B146373) is also provided for comparison, as it can be a useful approximation for some physical characteristics.

| Property | This compound (R-enantiomer) | Racemic 2-Chlorooctane |

| CAS Number | 18651-57-5[1] | 628-61-5[2] |

| Molecular Formula | C₈H₁₇Cl[1] | C₈H₁₇Cl[2] |

| Molecular Weight | 148.67 g/mol [3] | 148.67 g/mol [3] |

| IUPAC Name | (R)-2-chlorooctane | 2-chlorooctane[2] |

| Synonyms | (R)-(-)-2-Chlorooctane, (R)-(-)-2-Octyl chloride[1] | 1-Methylheptyl chloride, 2-Octyl chloride[2] |

| Physical State | Liquid (presumed) | Liquid[2] |

| Boiling Point | Not specified | 171.9-173 °C[3] |

| Density | Not specified | 0.871 g/mL[3] |

| Refractive Index | Not specified | 1.4273[3] |

| Optical Rotation | Levorotatory (-) | Racemic (no net rotation) |

Stereoselective Synthesis: Experimental Protocol

The primary method for the synthesis of enantiomerically pure this compound is through the nucleophilic substitution of (S)-(+)-2-octanol. This reaction typically proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the chiral center. The use of thionyl chloride (SOCl₂) is a common and effective method for this transformation.

Reaction: (S)-(+)-2-Octanol → (R)-(-)-2-Chlorooctane

Reagents and Materials:

-

(S)-(+)-2-Octanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (as a solvent and acid scavenger)

-

Anhydrous diethyl ether

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (S)-(+)-2-octanol in anhydrous diethyl ether and a stoichiometric amount of pyridine. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add a solution of thionyl chloride in anhydrous diethyl ether from the dropping funnel. The addition should be done dropwise to control the exothermic reaction.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer successively with 5% hydrochloric acid solution (to remove pyridine), water, and saturated sodium bicarbonate solution.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude (R)-(-)-2-chlorooctane can be purified by fractional distillation under reduced pressure.

Reaction Mechanism and Stereochemistry

The synthesis of this compound from (S)-(+)-2-octanol with thionyl chloride is a classic example of an Sₙ2 reaction. The key feature of this mechanism is the backside attack of the nucleophile (chloride ion) on the carbon atom bearing the leaving group (the chlorosulfite intermediate), resulting in a complete inversion of the stereochemical configuration.

References

Spectroscopic Data of (-)-2-Chlorooctane: A Technical Guide

Introduction

(-)-2-Chlorooctane is the levorotatory enantiomer of the chiral alkyl halide 2-chlorooctane (B146373). As a chiral molecule, its interaction with plane-polarized light is a defining characteristic, but its fundamental spectroscopic properties (NMR, IR, MS) in an achiral environment are identical to its dextrorotatory enantiomer, (+)-2-chlorooctane, and consequently, the racemic mixture. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chlorooctane, along with detailed experimental protocols relevant for its analysis. The data presented is sourced from public databases and is representative of racemic 2-chlorooctane, unless otherwise specified. For chiral-specific analysis, such as the determination of enantiomeric excess, specific chiral methodologies are required.

Data Presentation

The following tables summarize the key spectroscopic data for 2-chlorooctane.

Table 1: ¹H NMR Spectroscopic Data for 2-Chlorooctane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.07 | Sextet | 1H | H-2 (CHCl) |

| ~1.70 | Multiplet | 2H | H-3 (CH₂) |

| ~1.52 | Doublet | 3H | H-1 (CH₃) |

| ~1.30 | Multiplet | 8H | H-4, H-5, H-6, H-7 (CH₂) |

| ~0.89 | Triplet | 3H | H-8 (CH₃) |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The data is based on spectra of the racemate.

Table 2: ¹³C NMR Spectroscopic Data for 2-Chlorooctane

| Chemical Shift (δ) ppm | Assignment |

| ~62.5 | C-2 (CHCl) |

| ~39.5 | C-3 |

| ~31.7 | C-6 |

| ~29.1 | C-5 |

| ~26.4 | C-4 |

| ~25.2 | C-1 |

| ~22.6 | C-7 |

| ~14.0 | C-8 |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The data is based on spectra of the racemate.

Table 3: IR Spectroscopic Data for 2-Chlorooctane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (CH₂) |

| 1378 | Medium | C-H bending (CH₃) |

| ~1300-1150 | Medium | C-H wagging (-CH₂X) |

| ~850-550 | Medium-Strong | C-Cl stretching |

Note: The IR spectrum of a liquid film of 2-chlorooctane will show these characteristic peaks. The C-Cl stretch is a key diagnostic band for alkyl halides.[1]

Table 4: Mass Spectrometry Data for 2-Chlorooctane

| m/z | Relative Intensity (%) | Assignment |

| 148/150 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 112 | Moderate | [M - HCl]⁺ |

| 91 | Moderate | [C₇H₁₁]⁺ |

| 70 | High | [C₅H₁₀]⁺ |

| 57 | High | [C₄H₉]⁺ (Base Peak) |

| 55 | High | [C₄H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: The mass spectrum of 2-chlorooctane will exhibit a characteristic M/M+2 isotope pattern for chlorine-containing fragments in a roughly 3:1 ratio.[2][3] The fragmentation pattern is dominated by the loss of HCl and the formation of stable carbocations.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard pulse-acquire sequence is used.

-

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. The chemical shifts are referenced to TMS.

For Chiral Analysis (Enantiomeric Excess Determination): To distinguish between the enantiomers, a chiral derivatizing agent or a chiral solvating agent can be used.[4] This creates diastereomeric complexes that will have distinct NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to run a neat sample. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Gas Chromatography:

-

Injector: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet, which is heated to vaporize the sample.

-

Column: A capillary column suitable for separating non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase) is used.

-

Oven Program: A temperature program is used to separate the components of the sample. For example, the oven temperature could be held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments plotted against their m/z values. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chiral compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between molecular properties and spectroscopic data.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chirality and Optical Activity of 2-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 2-chlorooctane (B146373), focusing on its chirality and the resulting optical activity. This document details the structural basis of its stereoisomerism, the principles of polarimetry for measuring optical rotation, and a detailed experimental protocol.

Introduction to the Chirality of 2-Chlorooctane

2-Chlorooctane is a chiral molecule, a designation stemming from its structural asymmetry. The chirality of this haloalkane is centered at the second carbon atom (C2), which is bonded to four distinct substituents: a hydrogen atom, a chlorine atom, a methyl group, and a hexyl group. This carbon atom is, therefore, a stereocenter. Due to this feature, 2-chlorooctane exists as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers, designated according to the Cahn-Ingold-Prelog (CIP) priority rules, are (R)-2-chlorooctane and (S)-2-chlorooctane. While possessing identical physical properties such as boiling point, density, and refractive index, they exhibit a crucial difference in their interaction with plane-polarized light.

Optical Activity and Enantiomers

Optically active compounds have the ability to rotate the plane of plane-polarized light. This phenomenon is a hallmark of chiral molecules. The two enantiomers of 2-chlorooctane rotate plane-polarized light to an equal extent but in opposite directions.

-

Dextrorotatory (+): One enantiomer rotates the plane of polarized light clockwise.

-

Levorotatory (-): The other enantiomer rotates the plane of polarized light counter-clockwise.

It has been established that the (+)-enantiomer of 2-chlorooctane corresponds to the (S) configuration, and the (-)-enantiomer corresponds to the (R) configuration. A 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture, is optically inactive as the rotational effects of each enantiomer cancel each other out.

The relationship between the stereochemistry of 2-chlorooctane and its optical activity can be visualized as follows:

Quantitative Analysis of Optical Activity

The extent of optical rotation is quantified as the specific rotation, [α]. It is a characteristic physical property of a chiral compound. The specific rotation is calculated using the formula:

[α]Tλ = α / (l * c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light used (commonly the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL) for a solution, or the density in g/mL for a neat liquid.[1]

| Compound | Configuration | Specific Rotation ([α]D20) |

| 2-Chloropentane (B1584031) | (S) | -12.00° |

| 2-Chloropentane | (R) | +12.00° |

Note: Data presented is for 2-chloropentane and serves as an illustrative example.[2] The magnitude of rotation for 2-chlorooctane will differ.

Experimental Protocol: Measurement of Optical Rotation using Polarimetry

The following protocol outlines the procedure for determining the optical rotation of a neat liquid sample, such as 2-chlorooctane, using a polarimeter.

4.1. Instrumentation and Materials

-

Polarimeter

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter cell (1 dm)

-

(R)-2-chlorooctane and (S)-2-chlorooctane samples

-

Lens paper

-

Acetone (for cleaning)

4.2. Experimental Workflow

The process for measuring the optical activity of 2-chlorooctane is outlined in the following workflow diagram:

References

A Comprehensive Technical Guide to the Solubility of (-)-2-Chlorooctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of (-)-2-chlorooctane, a chiral organochloride of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide synthesizes established chemical principles, qualitative solubility information, and data for analogous compounds to present a thorough overview. The experimental protocols provided are based on standard laboratory methods for determining liquid-liquid solubility.

Core Concepts: The Physicochemical Basis of Solubility

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound is a chiral secondary haloalkane. Its molecular structure, featuring a long, nonpolar octyl chain and a polar carbon-chlorine bond, dictates its solubility behavior. The dominant intermolecular forces at play are London dispersion forces, arising from the alkyl chain, and weaker dipole-dipole interactions from the C-Cl bond.

Quantitative Solubility of this compound: An Overview

The following table presents estimated and qualitative solubility data for this compound in a range of common organic solvents at standard conditions (approximately 25°C and 1 atm).

| Solvent | Chemical Formula | Polarity | Predicted Solubility/Miscibility | Citation |

| Hexane | C₆H₁₄ | Nonpolar | Miscible | [1] |

| Toluene | C₇H₈ | Nonpolar | Miscible | [1] |

| Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Very Soluble/Miscible | [2] |

| Ethanol | C₂H₅OH | Polar | Very Soluble/Miscible | [2][3] |

| Acetone | (CH₃)₂CO | Polar | Soluble/Miscible | |

| Chloroform | CHCl₃ | Moderately Polar | Soluble/Miscible | |

| Methanol | CH₃OH | Polar | Soluble | |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Soluble/Miscible | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar | Sparingly Soluble | |

| Water | H₂O | Very Polar | Insoluble | [2] |

Disclaimer: The quantitative data in this table is largely estimated based on the solubility of structurally similar compounds and general chemical principles. For precise quantitative applications, experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid analyte like this compound in liquid organic solvents.

Protocol 1: Visual Miscibility Determination (Qualitative)

This method is a rapid and straightforward approach to determine if two liquids are miscible, partially miscible, or immiscible.

Materials:

-

Calibrated glass vials or test tubes with caps

-

Calibrated pipettes or micropipettes

-

This compound

-

A range of organic solvents

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry vial, add a known volume (e.g., 1 mL) of the selected organic solvent.

-

To the same vial, add an equal volume of this compound.

-

Cap the vial securely and invert it several times or gently vortex for 30-60 seconds to ensure thorough mixing.

-

Allow the mixture to stand at a constant temperature for at least 5 minutes.

-

Observe the mixture for the presence of a single, clear phase (miscible), two distinct layers (immiscible), or a cloudy/turbid appearance (partially miscible).

Protocol 2: Gravimetric Determination of Solubility (Quantitative)

This method provides a quantitative measure of the solubility of a sparingly soluble liquid in a solvent.

Materials:

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Calibrated glass vials with caps

-

Calibrated pipettes

-

Separatory funnel or a method to carefully separate layers

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Add a known volume (e.g., 10 mL) of the desired organic solvent to a vial.

-

Add an excess amount of this compound to the solvent.

-

Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed until the two phases (if present) have clearly separated.

-

Carefully separate the solvent layer (saturated with this compound) from the excess this compound layer.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume (e.g., 5 mL) of the saturated solvent layer to the pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood or under a stream of inert gas. A rotary evaporator can be used for larger volumes.

-

Once the solvent is removed, place the dish in a drying oven at a temperature below the boiling point of this compound or in a vacuum desiccator until a constant weight is achieved.

-

The final weight of the dish minus the initial weight gives the mass of this compound dissolved in the known volume of the solvent.

-

Calculate the solubility in g/100 mL or other desired units.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a liquid analyte in a liquid solvent.

Caption: Logical workflow for determining the solubility of a liquid in a liquid solvent.

References

An In-depth Technical Guide on the Thermodynamic Properties of (-)-2-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermodynamic properties of (-)-2-Chlorooctane. Due to a scarcity of experimental data for the pure enantiomer, this document primarily presents critically evaluated data for the racemic mixture, (±)-2-Chlorooctane, which serves as a valuable approximation for the properties of the individual stereoisomers. This guide includes tabulated physical and thermodynamic data, detailed descriptions of general experimental methodologies for determining these properties, and a visual representation of a typical experimental workflow. This document is intended to be a foundational resource for researchers and professionals in chemistry and drug development requiring thermodynamic data for this compound.

Introduction

This compound is a chiral alkyl halide. The designation (-) refers to its levorotatory property, meaning it rotates the plane of polarized light to the left (counter-clockwise). This optical activity is a key characteristic of chiral molecules. The stereochemistry of this compound corresponds to the (R) configuration according to the Cahn-Ingold-Prelog priority rules.[1] Its enantiomer, (+)-2-Chlorooctane, is dextrorotatory and has the (S) configuration.[1]

While enantiomers share identical physical properties such as boiling point, melting point, and density in a non-chiral environment, their interactions with other chiral molecules and with plane-polarized light are distinct.[2] In drug development and asymmetric synthesis, understanding the specific properties of each enantiomer is critical.

This guide focuses on the thermodynamic properties, which are fundamental to understanding the energy, stability, and reactivity of this compound. It is important to note that most publicly available thermodynamic data pertains to the racemic mixture of 2-chlorooctane (B146373) (CAS Number: 628-61-5).[3][4][5] This guide will clearly distinguish between data for the racemate and the specific enantiomers where information is available.

Physical and Thermodynamic Properties

The quantitative data available for 2-chlorooctane, primarily for the racemic mixture, are summarized in the tables below. These values provide a close estimation for the properties of this compound.

Table 1: General and Physical Properties of 2-Chlorooctane

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇Cl | [3][4][5] |

| Molecular Weight | 148.674 g/mol | [3][4][5] |

| CAS Number (Racemate) | 628-61-5 | [3][4][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 171.9 - 173 °C (445.05 - 446.15 K) | [1] |

| Melting Point | -71.0 °C (202.15 K) | [6] |

| Density | 0.871 g/mL | [1] |

Table 2: Thermodynamic Properties of 2-Chlorooctane (Racemate)

| Property | Value | Temperature (K) | Method | Source(s) |

| Enthalpy of Vaporization (ΔvapH) | 47.8 kJ/mol | 345 | Based on data from 330 K to 446 K | [3] |

| Reaction Enthalpy (ΔrH°) | -0.13 kJ/mol | Liquid Phase | Calorimetric Isoperibolic | [1] |

| Reaction Enthalpy (ΔrH°) | 0.27 kJ/mol | Liquid Phase | Calorimetric Isoperibolic | [1] |

Note: Reaction enthalpies listed are for specific transformations involving 2-chlorooctane.

Experimental Protocols for Determining Thermodynamic Properties

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It is a crucial measure of the strength of intermolecular forces.

Methodology: Calorimetry

Calorimetry is the most direct and accurate method for measuring enthalpy changes.[7][8]

-

Vaporization Calorimetry : A known mass of the liquid is vaporized within a calorimeter. The energy required for this phase change is measured by determining the heat absorbed by the system. This can be achieved by supplying a known amount of electrical energy and measuring the resulting temperature change, or by observing the temperature drop in the calorimeter as the substance evaporates.[9][10]

-

Condensation Calorimetry : In this approach, a known amount of the substance in its vapor phase is condensed to a liquid within the calorimeter. The heat released during condensation is measured. The experimental setup often involves a heat exchanger where the heat of condensation is transferred to a fluid with a known heat capacity.[10]

-

Differential Scanning Calorimetry (DSC) : This technique can also be used to determine the enthalpy of vaporization. A sample is heated at a constant rate, and the heat flow required to maintain this rate is compared to that of a reference. The area of the peak corresponding to the boiling point on the resulting thermogram is proportional to the enthalpy of vaporization.[11]

Heat Capacity (Cp)

Heat capacity is the amount of heat energy required to raise the temperature of a substance by one degree Celsius (or one Kelvin).

Methodology: Adiabatic and Scanning Calorimetry

-

Adiabatic Calorimetry : A sample is placed in a calorimeter that is thermally isolated from its surroundings. A known quantity of heat is supplied to the sample, and the resulting temperature increase is precisely measured. The heat capacity is calculated from these values. This method is highly accurate for determining absolute heat capacities over a range of temperatures.[12]

-

Differential Scanning Calorimetry (DSC) : In this method, the sample and a reference material are heated at the same constant rate. The difference in the heat flow required to maintain the same temperature for both is measured. This differential heat flow is directly related to the heat capacity of the sample.[6]

Gibbs Free Energy (G)

The Gibbs free energy of a system is a measure of the amount of usable energy in that system. The change in Gibbs free energy (ΔG) for a reaction at constant temperature and pressure indicates the spontaneity of the process.

Methodology: Calculation from Enthalpy and Entropy

The standard Gibbs free energy of formation (ΔGf°) is not typically measured directly. It is most often calculated using the Gibbs-Helmholtz equation:[13][14]

ΔG° = ΔH° - TΔS°

-

Determine Enthalpy (ΔH°) : The standard enthalpy of formation (ΔH°f) for an organic compound like this compound can be determined using bomb calorimetry.[12] The compound is combusted in a constant-volume vessel, and the heat released is measured. Using Hess's Law and the known enthalpies of formation of the combustion products (CO₂ and H₂O), the enthalpy of formation of the compound can be calculated.[7][12]

-

Determine Entropy (S°) : The standard absolute entropy (S°) is determined by measuring the heat capacity (Cp) of the substance from a temperature approaching absolute zero (0 K) up to the standard temperature (298.15 K). The entropy is then calculated by integrating Cp/T over this temperature range.[12]

-

Calculate Gibbs Free Energy (ΔG°) : With the experimentally determined ΔH° and S° values, the standard Gibbs free energy of formation can be calculated at a given temperature T.[13][14]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of vaporization using a calorimetric method.

Caption: Generalized workflow for determining the enthalpy of vaporization.

Conclusion

This technical guide has synthesized the available thermodynamic and physical property data for this compound, drawing primarily from data on its racemic mixture. The fundamental thermodynamic properties, including enthalpy of vaporization, heat capacity, and Gibbs free energy, have been discussed in the context of their general experimental determination via methods such as calorimetry.

The provided data serves as a crucial baseline for researchers. However, the distinct stereochemistry of this compound warrants further investigation. Future experimental studies focused on the pure (R)- and (S)-enantiomers are necessary to elucidate any subtle differences in their thermodynamic properties and to provide more precise data for applications in stereoselective synthesis and pharmaceutical development.

References

- 1. 2-Chlorooctane, (+)- (16844-08-9) for sale [vulcanchem.com]

- 2. Stereochemistry Part 1: Chiral and Achiral Molecules, R and S, Enantiomers, and Optical Rotation - Free Sketchy MCAT Lesson [sketchy.com]

- 3. Octane, 2-chloro- [webbook.nist.gov]

- 4. Octane, 2-chloro- [webbook.nist.gov]

- 5. Octane, 2-chloro- [webbook.nist.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Student Question : What are some common methods for determining enthalpy change in chemical reactions? | Chemistry | QuickTakes [quicktakes.io]

- 8. researchgate.net [researchgate.net]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Gibbs Free Energy – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

An In-depth Technical Guide to the Discovery and History of (-)-2-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and historical context of (-)-2-Chlorooctane, a chiral haloalkane utilized as a building block in organic synthesis. The document details the stereoselective methodologies for its preparation, presents its key physical and chemical properties in a structured format, and offers detailed experimental protocols for its synthesis.

Introduction

This compound, systematically named (R)-2-chlorooctane, is the levorotatory enantiomer of 2-chlorooctane (B146373). Its chirality arises from the stereocenter at the second carbon atom, which is bonded to a chlorine atom, a methyl group, a hexyl group, and a hydrogen atom.[1] The arrangement of these groups in a specific spatial orientation results in its optical activity, a property that is of significant interest in stereoselective synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where enantiomeric purity is critical.

The history of this compound is not marked by a singular discovery but is rather intertwined with the broader development of stereochemistry and asymmetric synthesis. The ability to prepare enantiomerically pure haloalkanes is a direct consequence of foundational work in understanding reaction mechanisms, such as the S(_N)2 reaction and the Walden inversion, first observed by Paul Walden in 1896.[2] The development of methods for chiral resolution, particularly enzymatic kinetic resolution, has made the isolation of specific enantiomers like this compound a routine and accessible process in modern organic chemistry.

Physicochemical Properties

The physical and chemical properties of 2-chlorooctane have been characterized, with most available data pertaining to the racemic mixture. The properties of the individual enantiomers are largely similar, with the most significant difference being their interaction with plane-polarized light.

Table 1: Physical and Chemical Properties of 2-Chlorooctane

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇Cl | [3] |

| Molecular Weight | 148.67 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 172-173 °C (for racemic mixture) | [5] |

| Density | 0.871 g/mL (for racemic mixture) | [3] |

| Configuration | (R) for the (-)-enantiomer | [1] |

| Optical Rotation | Levorotatory (-) | [1] |

Stereoselective Synthesis

The preparation of enantiomerically pure this compound is typically achieved through a two-step process that begins with the resolution of racemic 2-octanol (B43104), followed by a stereospecific chlorination reaction that proceeds with an inversion of configuration.

Enzymatic Kinetic Resolution of (±)-2-Octanol

The precursor to (R)-(-)-2-chlorooctane is (S)-(+)-2-octanol. This is efficiently obtained from racemic 2-octanol through enzymatic kinetic resolution. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly employed to selectively acylate the (R)-enantiomer of the alcohol, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched.[6]

Chlorination with Inversion of Configuration

The conversion of (S)-(+)-2-octanol to (R)-(-)-2-chlorooctane is achieved via a nucleophilic substitution (S(_N)2) reaction that proceeds with a complete inversion of stereochemistry, a phenomenon known as the Walden inversion.[2] A common and effective reagent for this transformation is thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270). The pyridine not only neutralizes the HCl byproduct but also facilitates the S(_N)2 mechanism, ensuring the inversion of the stereocenter.[7]

The overall synthetic pathway is illustrated in the following workflow diagram.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of (R)-(-)-2-chlorooctane.

Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Octanol

Materials:

-

(±)-2-Octanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Vinyl acetate

-

Anhydrous hexane (B92381) (or other suitable organic solvent)

-

Standard laboratory glassware

-

Shaking incubator or magnetic stirrer

-

Gas chromatograph (GC) with a chiral column for enantiomeric excess (e.e.) analysis

Procedure:

-

To a dry flask, add (±)-2-octanol (e.g., 10 g, 76.8 mmol) and anhydrous hexane (400 mL).

-

Add vinyl acetate (1.5 equivalents).

-

Add immobilized Candida antarctica lipase B (e.g., 1 g).

-

Seal the flask and place it in a shaking incubator at 30°C and 200 rpm.

-

Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC. The reaction is typically stopped at or near 50% conversion to obtain high e.e. for both the remaining alcohol and the formed ester.

-

Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

-

Wash the enzyme with fresh hexane and combine the filtrates.

-

Remove the solvent under reduced pressure.

-

The resulting mixture of (S)-(+)-2-octanol and (R)-2-octyl acetate can be separated by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of (R)-(-)-2-Chlorooctane

Materials:

-

(S)-(+)-2-Octanol (from Protocol 1)

-

Thionyl chloride (SOCl₂)

-

Anhydrous pyridine

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Standard laboratory glassware with a reflux condenser and drying tube

-

Ice bath

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve (S)-(+)-2-octanol (e.g., 5 g, 38.4 mmol) in anhydrous diethyl ether (100 mL).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition of thionyl chloride is complete, slowly add anhydrous pyridine (1.1 equivalents) dropwise, again keeping the temperature below 10°C. A precipitate of pyridinium (B92312) hydrochloride will form.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture again in an ice bath and slowly add cold water to quench any excess thionyl chloride.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl to remove pyridine, water, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-(-)-2-chlorooctane.

-

The product can be further purified by distillation under reduced pressure.

Conclusion

This compound is a valuable chiral building block whose synthesis is a practical application of fundamental principles in stereochemistry and biocatalysis. The combination of enzymatic kinetic resolution and stereospecific S(_N)2 reaction provides an efficient route to this enantiomerically pure compound. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the fields of organic synthesis and drug development in the preparation and utilization of this and similar chiral molecules.

References

(-)-2-Chlorooctane safety and handling precautions

An In-depth Technical Guide to the Safe Handling of (-)-2-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a chemical intermediate used in various synthetic processes. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to minimize environmental impact.

Chemical and Physical Properties

This compound is a colorless liquid.[1] It is a halogenated hydrocarbon, and its physical and chemical properties are summarized below. Proper understanding of these properties is essential for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Cl | [1][2][3][4][5] |

| Molecular Weight | 148.67 g/mol | [1][2][3][5] |

| Appearance | Colorless, oily liquid | [1] |

| Odor | Mild, unpleasant | [1] |

| Boiling Point | 183 °C (361 °F) | |

| Melting Point | -61 °C (-78 °F) | |

| Density | 0.875 g/cm³ at 25 °C (77 °F) | |

| Vapor Pressure | 1.37 mmHg | [2][6] |

| Solubility | Insoluble in water; soluble in non-polar solvents like hexane (B92381) and toluene. | [1] |

| Flash Point | 68 °C (154.4 °F) | |

| Autoignition Temperature | 230 °C (446 °F) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

Health Effects:

-

Inhalation: May cause respiratory irritation. High vapor concentrations can lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[8]

-

Skin Contact: May cause skin irritation and an allergic skin reaction.[2][7]

-

Eye Contact: Causes serious eye irritation.[9]

-

Ingestion: May be fatal if swallowed and enters airways due to aspiration hazard.

-

Chronic Exposure: May cause damage to organs through prolonged or repeated exposure.[9]

Experimental Protocols for Safe Handling

The following protocols are designed to minimize risk when handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial.[10]

| Protection Type | Recommended Equipment | Specifications |

| Eye and Face Protection | Safety goggles and a face shield | Chemical splash-proof goggles are mandatory. A face shield provides an additional layer of protection.[10] |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[10][11] |

| Skin and Body Protection | Flame retardant antistatic protective clothing, lab coat | Ensure clothing provides full coverage. |

| Respiratory Protection | Respirator with appropriate cartridges | Use when vapors or aerosols are generated, or when working outside of a fume hood.[10] |

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[9][12]

Handling and Storage

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe vapors or mists.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[12]

-

Ground and bond containers and receiving equipment to prevent static discharge.[9]

-

When preparing solutions, add this compound to the solvent slowly to avoid splashing.[10]

-

-

Storage:

Spill Management

-

Small Spills:

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.[12]

-

Wear appropriate PPE.

-

Absorb the spill with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[8]

-

Collect the absorbed material into a suitable, closed container for disposal.[8][12]

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact emergency services.

-

Prevent the spill from entering drains or waterways.[8]

-

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][12]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][12]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[8][12]

-

Ingestion: Do NOT induce vomiting due to the risk of aspiration.[8] Call a physician or poison control center immediately.

Waste Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and training process. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Chlorooctane | C8H17Cl | CID 12347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Octane, 2-chloro- [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Octane, 2-chloro- [webbook.nist.gov]

- 6. 2-Chlorooctane - Hazardous Agents | Haz-Map [haz-map.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. benchchem.com [benchchem.com]

- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 12. fishersci.com [fishersci.com]

Navigating the Procurement of Enantiomerically Pure (-)-2-Chlorooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and procurement of enantiomerically pure (-)-2-Chlorooctane, a chiral intermediate of interest in pharmaceutical and chemical synthesis. Due to its specific stereochemistry, obtaining this compound requires careful consideration of supplier capabilities and analytical verification. This document provides an overview of the current market, a proposed synthesis route for obtaining the desired (R)-(-)-enantiomer, and detailed protocols for verifying its enantiomeric purity.

Commercial Availability

Direct commercial suppliers explicitly listing enantiomerically pure (R)-(-)-2-Chlorooctane are not readily identifiable in standard chemical catalogs. The majority of suppliers offer the racemic mixture, (±)-2-Chlorooctane. Researchers requiring the specific (-) enantiomer will likely need to consider custom synthesis or procure the necessary chiral precursor for in-house synthesis.

The precursor for the synthesis of (R)-(-)-2-Chlorooctane via a reaction pathway involving stereochemical inversion is (S)-(+)-2-Octanol, which is commercially available.

Table 1: Commercial Availability of Racemic 2-Chlorooctane (B146373) and the Requisite Chiral Precursor

| Compound | CAS Number | Supplier Examples | Typical Purity/Specifications | Notes |

| (±)-2-Chlorooctane | 628-61-5 | Sigma-Aldrich, BOC Sciences, Dayang Chem | >95% | Racemic mixture. Identity and purity to be confirmed by the buyer.[1] |

| (S)-(+)-2-Octanol | 6169-06-8 | Sigma-Aldrich, Alfa Aesar, TCI | >98% enantiomeric excess (ee) | Precursor for the synthesis of (R)-(-)-2-Chlorooctane. |

Proposed Synthesis of (R)-(-)-2-Chlorooctane

The synthesis of enantiomerically pure (R)-(-)-2-Chlorooctane can be achieved from the commercially available (S)-(+)-2-Octanol. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, which results in an inversion of the stereochemical configuration at the chiral center. A common and effective method involves the use of thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of (R)-(-)-2-Chlorooctane from (S)-(+)-2-Octanol

Materials:

-

(S)-(+)-2-Octanol (high enantiomeric purity, e.g., >98% ee)

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a scavenger for HCl)

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-(+)-2-Octanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride. The reaction is exothermic and will generate HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize HCl), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude (R)-(-)-2-Chlorooctane can be purified by fractional distillation under reduced pressure.

Analytical Protocols for Enantiomeric Purity Determination

The enantiomeric purity of the synthesized this compound must be confirmed experimentally. The two primary methods for this are polarimetry and chiral gas chromatography.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

Experimental Protocol: Measurement of Optical Rotation

Instrumentation:

-

Polarimeter

Procedure:

-

Sample Preparation: Accurately prepare a solution of the synthesized (R)-(-)-2-Chlorooctane of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol (B145695) or chloroform).

-

Blank Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

-

Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present in the light path. Measure the observed optical rotation (α).

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l)

-

Comparison: Compare the obtained specific rotation value with the literature value for enantiomerically pure (R)-(-)-2-Chlorooctane. The enantiomeric excess (% ee) can be estimated by the formula: % ee = ([α] observed / [α] literature) * 100

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers and accurately determining their ratio. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral GC Analysis

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or similar)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile, achiral solvent (e.g., hexane (B92381) or dichloromethane). Also, prepare a solution of the racemic 2-chlorooctane as a reference standard to identify the retention times of both enantiomers.

-

GC Method Development:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 60-80 °C) to allow for good separation, followed by a temperature ramp to elute the compounds in a reasonable time. The exact program will need to be optimized for the specific column used.

-

-

Analysis:

-

Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.

-

Inject the synthesized sample under the same conditions.

-

Integrate the peak areas for both enantiomer peaks in the chromatogram.

-

-

Calculation of Enantiomeric Excess: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

References

The Enigmatic Presence of Halogenated Octanes in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The natural world is a vast repository of chemical diversity, with organisms producing a myriad of compounds for purposes ranging from defense to communication. Among these are the halogenated natural products (HNPs), a significant class of secondary metabolites where one or more halogen atoms are incorporated into an organic molecule.[1] These compounds are particularly abundant in marine environments, where higher concentrations of halides are available.[1][2] While a wide array of halogenated compounds, including phenols, terpenes, and acetogenins, have been isolated from marine organisms like algae, sponges, and corals, the specific natural occurrence of halogenated octanes remains largely uncharacterized in scientific literature.[3][4]

This technical guide aims to provide a comprehensive overview of the current knowledge regarding the natural occurrence of halogenated alkanes, with a contextual focus on the potential, though currently undocumented, existence of halogenated octanes. It will delve into the known producers of halogenated hydrocarbons, the quantitative data available for related compounds, detailed experimental protocols for their study, and a visualization of a fundamental halogenation pathway.

Natural Producers of Halogenated Hydrocarbons

The biosynthesis of halogenated organic compounds is a widespread phenomenon, particularly in marine ecosystems. A diverse range of organisms have been identified as producers of these unique metabolites.

-

Marine Algae: Marine macroalgae, especially red algae of the genus Laurencia, are prolific producers of halogenated compounds.[3] They are known to synthesize a variety of brominated and chlorinated terpenes and acetogenins.[3] Volatile halogenated hydrocarbons are also known to be produced by marine algae and play a role in atmospheric chemistry.[5][6]

-

Marine Sponges: Sponges, particularly from the order Verongida, are well-known for producing a plethora of brominated tyrosine derivatives.[7][8] They are a rich source of structurally unique and biologically active halogenated alkaloids.[9]

-

Marine Invertebrates: Other marine invertebrates, including worms and molluscs, have also been found to contain various halogenated compounds, which are often involved in chemical defense mechanisms.

-

Microorganisms: Bacteria and fungi, both terrestrial and marine, are also capable of producing halogenated metabolites.[1] For instance, the antibiotic chloramphenicol, which contains chlorine, is produced by a soil bacterium.

While these organisms are known to produce a wide range of halogenated molecules, specific reports detailing the natural production of halogenated octanes are scarce. The existing literature primarily focuses on either very short-chain haloalkanes (like halomethanes) or more complex, polycyclic halogenated structures.[10]

Quantitative Data on Naturally Occurring Halogenated Alkanes

Direct quantitative data for naturally occurring halogenated octanes is not available in the reviewed literature. However, data for other halogenated alkanes and related compounds have been reported, providing a valuable reference for the potential concentrations at which such compounds might be found.

| Compound Class/Specific Compound | Producing Organism/Matrix | Concentration Range | Reference(s) |

| Bromoform | Asparagopsis (Red Algae) | 0.2 - 4.3% of dry weight | [6] |

| Halogenated Alkanes (total of 18 compounds) | Grateloupia vermiculophylla (Red Algae) | < 1% of total GC area | [6] |

| 4,6-dibromo-2-(2',4'-dibromo)phenoxyanisole (BC-2) | Marine Mammal Blubber | > 1 mg/kg (up to 3.8 mg/kg in pygmy sperm whale) | [11] |

| Methyl Bromide (CH3Br) | Chaetoceros neogracilis and Phaeodactylum tricornutum (Diatoms) | Strongest emitters among five tested phytoplankton species (qualitative) | [12] |

Experimental Protocols

The study of naturally occurring halogenated compounds involves a series of steps from extraction to identification and quantification. The methodologies are tailored to the volatility and polarity of the target compounds.

Extraction of Halogenated Compounds

The choice of extraction method depends on the nature of the source material and the target compounds.

-

For Volatile Halogenated Hydrocarbons from Algae:

-